molecular formula C13H12N6O5 B5542456 (E)-4-((2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)hydrazono)methyl)benzoic acid

(E)-4-((2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)hydrazono)methyl)benzoic acid

Cat. No.: B5542456
M. Wt: 332.27 g/mol
InChI Key: BQXYGFYDLXYMHU-PJQLUOCWSA-N
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Description

(E)-4-((2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)hydrazono)methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a triazinyl group through a hydrazono linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)hydrazono)methyl)benzoic acid typically involves multiple steps:

    Formation of the Triazinyl Intermediate: The triazinyl group is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Hydrazono Linkage Formation: The triazinyl intermediate is then reacted with a hydrazine derivative to form the hydrazono linkage.

    Benzoic Acid Coupling: The final step involves coupling the hydrazono intermediate with a benzoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)hydrazono)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the hydrazono linkage or other functional groups.

    Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)hydrazono)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of (E)-4-((2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in the desired therapeutic or functional effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)hydrazono)methyl)benzoic acid: shares similarities with other triazinyl-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various scientific and industrial fields.

Properties

IUPAC Name

4-[(E)-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O5/c20-9(6-14-10-11(21)16-13(24)19-18-10)17-15-5-7-1-3-8(4-2-7)12(22)23/h1-5H,6H2,(H,14,18)(H,17,20)(H,22,23)(H2,16,19,21,24)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXYGFYDLXYMHU-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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